2-Bromo-3-methyl-6-nitrophenol
Description
Contextualizing the Significance of Halogenated and Nitrated Phenolic Compounds in Advanced Organic Chemistry
Halogenated and nitrated phenolic compounds are cornerstones of advanced organic chemistry, serving as versatile intermediates in the synthesis of a wide array of complex molecules. scbt.com Halogenation, the process of introducing halogen atoms into a compound, is a fundamental reaction that can impart new properties to molecules or create reactive sites for further transformations. jk-sci.com The carbon-halogen bond is a key feature that allows for a variety of chemical reactions, making halogenated compounds invaluable in the development of new materials and the study of reaction mechanisms. scbt.com
Similarly, nitrated phenols are crucial building blocks in many synthetic pathways. The nitro group is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring and other functional groups present in the molecule. Nitrophenols are widely used as starting materials for the production of dyes, pharmaceuticals, and other specialty chemicals. mdpi.com The presence of both halogen and nitro substituents on a phenolic ring, as seen in 2-Bromo-3-methyl-6-nitrophenol, creates a molecule with a rich and complex reactivity profile, making it a subject of considerable interest in scientific research.
Overview of Structural Features and Substituent Effects in this compound
The chemical behavior of this compound is dictated by the electronic and steric effects of its substituents. The hydroxyl (-OH) group is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. Conversely, the nitro (-NO2) group is a strong deactivating, meta-directing group due to its powerful electron-withdrawing nature. The bromine (-Br) atom is also deactivating but ortho-, para-directing. The methyl (-CH3) group is a weakly activating, ortho-, para-directing group.
The specific arrangement of these substituents on the phenol (B47542) ring of this compound results in a complex interplay of these effects. The strong electron-withdrawing nitro group, positioned ortho to the hydroxyl group, significantly increases the acidity of the phenolic proton. The bromine atom at the other ortho position and the methyl group at the meta position further modulate the electronic environment and steric accessibility of the ring, influencing its reactivity in various chemical transformations. docbrown.info
Below is a data table summarizing the key structural and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C7H6BrNO3 |
| Molecular Weight | 232.03 g/mol nih.govchemscene.com |
| IUPAC Name | This compound uni.lu |
| SMILES | CC1=C(C(=C(C=C1)N+[O-])O)Br uni.lu |
| InChI | InChI=1S/C7H6BrNO3/c1-4-2-3-5(9(11)12)7(10)6(4)8/h2-3,10H,1H3 uni.lu |
| InChIKey | MPLDLWHRQIVKLC-UHFFFAOYSA-N uni.lu |
Research Trajectories and Current Gaps Pertaining to this compound
Current research involving this compound and similar compounds primarily focuses on their utility as intermediates in organic synthesis. The presence of multiple reactive sites allows for a range of chemical modifications, making them valuable building blocks for more complex molecules. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. The bromine atom can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
However, despite its potential, a survey of the existing literature reveals that this compound itself has not been the subject of extensive, dedicated studies. While its analogs, such as 2-bromo-4-methyl-6-nitrophenol (B1265902), have been synthesized and characterized, detailed investigations into the specific reaction kinetics, mechanistic pathways, and full synthetic potential of this compound are not widely documented. cdnsciencepub.com There is a clear opportunity for further research to explore the unique reactivity of this compound, potentially leading to the development of novel synthetic methodologies and the discovery of new molecules with interesting biological or material properties. Further spectroscopic and quantum chemical investigations could also provide deeper insights into its electronic structure and conformational preferences. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-bromo-3-methyl-6-nitrophenol |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-3-5(9(11)12)7(10)6(4)8/h2-3,10H,1H3 |
InChI Key |
MPLDLWHRQIVKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 2 Bromo 3 Methyl 6 Nitrophenol
Precursor Derivatization and Selective Functionalization Approaches
The synthesis of 2-bromo-3-methyl-6-nitrophenol hinges on the careful and controlled introduction of bromo, methyl, and nitro groups onto a phenolic backbone. This is achieved through a series of derivatization and functionalization reactions, where the order of these steps is critical to the final product's structure.
Regioselective Nitration Protocols for Substituted Phenols
The nitration of phenols is a fundamental electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, the presence of other substituents, such as a methyl group, can influence the regioselectivity of the reaction.
In the case of 3-methylphenol (m-cresol), nitration can lead to a mixture of isomers. The hydroxyl group directs nitration to the 2, 4, and 6 positions, while the methyl group directs to the 2, 4, and 6 positions relative to itself. The interplay of these directing effects and steric hindrance determines the final product distribution. pearson.com
Several reagents and conditions have been developed to enhance the regioselectivity of phenol (B47542) nitration. For instance, using a mixture of concentrated nitric acid and sulfuric acid is a common method, though it can sometimes lead to over-nitration or the formation of undesired byproducts. smolecule.commsu.edu Milder and more selective nitrating agents have been explored to overcome these challenges. Bismuth(III) nitrate (B79036) pentahydrate has been shown to be an efficient reagent for the mononitration of phenolic compounds, often with good to high yields. researchgate.net Another approach involves using ammonium (B1175870) nitrate and potassium hydrogen sulfate (B86663), which has been reported to favor ortho-nitration of various phenols. dergipark.org.tr The choice of solvent can also play a crucial role, with acetonitrile (B52724) sometimes favoring the formation of o-nitrophenols. dergipark.org.tr
Table 1: Comparison of Nitration Methods for Phenolic Compounds
| Nitrating Agent/System | Substrate Example | Major Product(s) | Yield | Reference |
|---|---|---|---|---|
| Conc. HNO₃ / Conc. H₂SO₄ | 2-Bromo-4-chloro-3-methylphenol | 2-Bromo-4-chloro-3-methyl-6-nitrophenol | High | smolecule.com |
| NaNO₃ / TCS / ZnCl₂ | Phenol | 4-Nitrophenol (B140041), 2-Nitrophenol (B165410) | 55%, 35% | scirp.org |
| Bi(NO₃)₃·5H₂O | 2-Methylphenol | Not specified | Good to high | researchgate.net |
| NH₄NO₃ / KHSO₄ | 3-Methylphenol | 2-Nitro-5-methylphenol | 83% | dergipark.org.tr |
| Cu(NO₃)₂·3H₂O | 2-Methylphenol | Mono-nitro substituted phenols | 67-90% | semanticscholar.org |
TCS: Tetrachlorosilane
Bromination Strategies for Aromatic Systems
The introduction of a bromine atom onto the aromatic ring is another key step. Bromination is also an electrophilic aromatic substitution reaction. The position of bromination is directed by the existing substituents on the ring. In a phenol, the hydroxyl group strongly directs bromination to the ortho and para positions.
When brominating a nitrophenol, the nitro group, being a deactivating group, will direct the incoming bromine to the meta position relative to itself. However, the powerful activating and ortho, para-directing effect of the hydroxyl group typically dominates. For example, the bromination of p-nitrophenol with bromine in glacial acetic acid yields 2,6-dibromo-4-nitrophenol (B181593) in high yield. orgsyn.org
Various brominating agents can be employed, with molecular bromine being a common choice. orgsyn.orgsci-hub.se The reaction conditions, such as the solvent and temperature, can be adjusted to control the extent of bromination.
Introduction of Methyl Groups via Aromatic Alkylation Techniques
While the target compound contains a methyl group, the typical starting material is often a pre-methylated phenol, such as m-cresol. Introducing a methyl group onto a phenolic ring can be achieved through Friedel-Crafts alkylation. However, this reaction is often fraught with challenges when applied to phenols, including polysubstitution and rearrangement of the alkyl group. Furthermore, the strong activating nature of the hydroxyl group can lead to complex product mixtures. For these reasons, starting with a commercially available methylated phenol is generally a more practical approach for the synthesis of this compound.
Multi-Step Synthetic Sequences and Optimization for this compound
The synthesis of this compound necessitates a well-designed multi-step sequence to ensure the correct arrangement of the substituents. The order of the bromination and nitration steps is a critical consideration.
Sequential Bromination and Nitration Strategies
A plausible synthetic route involves the sequential bromination and nitration of a suitable precursor, such as 3-methylphenol (m-cresol).
One strategy could involve the initial nitration of m-cresol. The directing effects of the hydroxyl and methyl groups would likely lead to a mixture of nitrated isomers. The subsequent bromination of the desired nitrated intermediate, such as 3-methyl-6-nitrophenol, would then be carried out. The hydroxyl group would direct the bromine to the ortho position (position 2), and the nitro group would also direct it to the ortho position (position 2) relative to the hydroxyl group, thus leading to the desired this compound.
Alternatively, one could first brominate m-cresol. The strong ortho, para-directing hydroxyl group would lead to a mixture of brominated products. The subsequent nitration of the appropriate bromo-m-cresol isomer would then be performed. For instance, nitration of 2-bromo-5-methylphenol (B88109) would be expected to place the nitro group at the 6-position, ortho to the hydroxyl group and meta to the bromine atom.
A documented synthesis of 2-bromo-4-methyl-6-nitrophenol (B1265902) starts with the nitration of 2-bromo-4-methylphenol. chemicalbook.com This highlights the feasibility of nitrating a pre-brominated and methylated phenol to achieve the desired substitution pattern.
Phenolic Ether Cleavage Approaches
In some synthetic strategies, the phenolic hydroxyl group may be protected as an ether to prevent unwanted side reactions during steps like nitration or bromination. At the end of the synthetic sequence, this ether group must be cleaved to reveal the final phenolic product.
A common method for cleaving aryl alkyl ethers is treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.comlibretexts.org However, for substrates containing other sensitive functional groups, milder and more selective methods are often preferred.
Boron tribromide (BBr₃) is a powerful reagent for the cleavage of ethers, including those of nitrophenols. chemicalbook.com For example, 2-bromo-3-nitroanisole (B183254) can be demethylated to 2-bromo-3-nitrophenol (B27434) using BBr₃ in dichloromethane. chemicalbook.com Another approach involves using silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) as a heterogeneous catalyst for the deprotection of phenolic methoxymethyl (MOM) ethers, which can be effective even for nitrophenols. acs.org More recently, organophotoredox catalysis has emerged as a chemoselective method for the cleavage of phenolic ethers under visible light. chemrxiv.org
Table 2: Methods for Phenolic Ether Cleavage
| Reagent/Method | Substrate Example | Product | Yield | Reference |
|---|---|---|---|---|
| Boron tribromide (BBr₃) | 2-Bromo-3-nitroanisole | 2-Bromo-3-nitrophenol | 98% | chemicalbook.com |
| NaHSO₄·SiO₂ | MOM ether of p-nitrophenol | p-Nitrophenol | 100% | acs.org |
| HBr | Crude 1B (unspecified) | 2-(3-bromobutyl)-3-methyl-6-nitrophenol | Not specified | prepchem.com |
| Organophotoredox Catalysis | Aryl-alkyl ethers | Phenols | Not specified | chemrxiv.org |
Emerging Synthetic Technologies in this compound Preparation (e.g., Microwave-Assisted Synthesis)
The chemical industry is continually evolving, driven by the principles of green chemistry to develop more efficient, safe, and environmentally benign synthetic protocols. In the context of preparing this compound, emerging technologies, particularly microwave-assisted synthesis, represent a significant advancement over classical methods. These technologies offer substantial improvements in reaction times, energy efficiency, and often, product yields and purity.
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactants directly and efficiently. Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave energy is absorbed by polar molecules in the reaction mixture, leading to rapid and uniform heating. numberanalytics.com This can dramatically accelerate reaction rates, sometimes reducing reaction times from hours to mere minutes. scirp.org
For the synthesis of this compound, a plausible route is the electrophilic nitration of the precursor, 2-bromo-3-methylphenol (B1266947). This reaction, traditionally carried out with a mixture of nitric and sulfuric acids under carefully controlled, often low, temperatures, can be adapted for microwave technology.
Microwave-Assisted Nitration of Substituted Phenols
Research into the microwave-assisted nitration of various phenolic substrates has demonstrated the considerable advantages of this technique. For instance, the nitration of phenol and its derivatives using reagents like calcium nitrate or other metal nitrates under microwave irradiation has been shown to be a rapid and high-yielding process. orientjchem.orgresearchgate.net One study on the microwave-assisted nitration of phenol using calcium nitrate and glacial acetic acid reported the completion of the reaction in just one minute with a yield of 89%. orientjchem.org
Applying this precedent to the synthesis of this compound, a mixture of the 2-bromo-3-methylphenol precursor and a suitable nitrating agent could be subjected to microwave irradiation. This approach is anticipated to significantly shorten the lengthy reaction times associated with conventional nitration while minimizing the formation of byproducts that can result from prolonged exposure to harsh acidic conditions.
The benefits of microwave-assisted nitration include:
Rate Enhancement: Dramatic reduction in reaction time. numberanalytics.comscirp.org
Improved Yields: Efficient energy transfer often leads to higher conversion rates and product yields.
Enhanced Selectivity: Precise temperature control can minimize side reactions, improving the regioselectivity of the nitration. scirp.org
Energy Efficiency: Direct heating of the reaction vessel contents is more energy-efficient than conventional oil baths or hot plates.
Greener Conditions: The potential to use less hazardous reagents or solvent-free conditions aligns with the principles of green chemistry. nih.gov
The table below provides a comparative analysis based on findings from related substituted phenol nitration reactions, illustrating the potential advantages of applying microwave technology to the synthesis of this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Nitration of Phenolic Compounds
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference(s) |
|---|---|---|---|
| Starting Material | Phenol | Phenol | orientjchem.org |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Calcium Nitrate / Acetic Acid | orientjchem.org |
| Reaction Time | Several hours | 1 minute | orientjchem.org |
| Reported Yield | Variable, often lower | 89% | orientjchem.org |
| Starting Material | Substituted Phenols | Substituted Phenols | nih.gov |
| Conditions | Transition metals, ligands, organic solvents | Solvent-free, catalyst-free | nih.gov |
| Efficiency | Lower | Higher, more eco-friendly | nih.gov |
Microwave-Assisted Bromination as an Alternative Route
An alternative synthetic strategy involves the bromination of a nitrophenol precursor, such as 3-methyl-6-nitrophenol. Microwave assistance has also proven effective for bromination reactions. Studies on the bromination of other nitrophenols have shown that microwave irradiation can reduce reaction times to as little as 30 minutes, achieving high yields and purity. This suggests that a microwave-assisted bromination step could also be a viable and efficient method in a multi-step synthesis of the target compound.
Table 2: Research Findings on Microwave-Assisted Synthesis of Related Substituted Phenols
| Reaction Type | Precursor Compound | Technology | Key Findings | Reference(s) |
|---|---|---|---|---|
| Nitration | Aryl Halides | Microwave-Assisted | High-yielding, removes need for organic solvents and catalysts, more eco-friendly. | nih.gov |
| Bromination | 2-Methyl-3-nitrophenol | Microwave-Assisted | Reaction time reduced to 30 minutes; reported yield of 70% with 99% purity. |
| Nitration | Phenol | Microwave-Aided | Can be combined in a one-pot sequence with bromination for generating diverse, highly substituted phenols. | researchgate.net |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-bromo-3-methylphenol |
| 3-methyl-6-nitrophenol |
| Calcium nitrate |
| Nitric acid |
| Sulfuric acid |
| Acetic acid |
Elucidation of Reaction Mechanisms and Kinetics of 2 Bromo 3 Methyl 6 Nitrophenol
Electrophilic Aromatic Substitution Pathways Governing Functionalization
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The rate and position of this substitution on 2-Bromo-3-methyl-6-nitrophenol are governed by the cumulative electronic and steric effects of the existing substituents.
The directing effects of the individual substituents are as follows:
Hydroxyl (-OH) group: A strongly activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. jove.compressbooks.pub
Methyl (-CH₃) group: A weakly activating, ortho-, para-director through an inductive effect. jove.com
Bromo (-Br) group: A deactivating, yet ortho-, para-director, withdrawing electron density via induction but donating via resonance. fiveable.me
Nitro (-NO₂) group: A strongly deactivating, meta-director due to its powerful electron-withdrawing nature through both resonance and induction. fiveable.me
In this compound, the available positions for substitution are C4 and C5. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OH | C1 | Strongly Activating | Ortho, Para |
| -Br | C2 | Deactivating | Ortho, Para |
| -CH₃ | C3 | Weakly Activating | Ortho, Para |
| -NO₂ | C6 | Strongly Deactivating | Meta |
The hydroxyl group is the most powerful activating group and strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. jove.com The C2 and C6 positions are already occupied. Therefore, the -OH group strongly favors substitution at the C4 position. The methyl group directs to its ortho (C2, C4) and para (C6) positions, also favoring C4. The bromo group directs to its ortho (C6) and para (C4) positions, again favoring C4. The deactivating nitro group directs to its meta (C2, C4) positions, once more indicating a preference for C4.
Given that the hydroxyl, methyl, and bromo groups all direct to the C4 position, and the nitro group also directs meta to itself at C4, electrophilic attack is overwhelmingly favored at this position. The C5 position is sterically hindered by the adjacent methyl group and is electronically disfavored by the directing effects of the key activating groups. Therefore, further functionalization via electrophilic aromatic substitution, such as nitration or halogenation, would be expected to yield a product substituted at the C4 position. byjus.comsavemyexams.com
Nucleophilic Substitution Reactions Involving the Bromine Substituent
The bromine atom on the this compound ring can be replaced by a nucleophile. This type of reaction on an aromatic ring is typically a Nucleophilic Aromatic Substitution (SNAr) . masterorganicchemistry.com The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
In this molecule, the nitro group (-NO₂) is in the ortho position relative to the bromine atom. This placement is critical as it powerfully withdraws electron density from the ring, making the carbon atom attached to the bromine (the ipso-carbon) electrophilic and susceptible to attack by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org
Addition of the nucleophile: The nucleophile attacks the ipso-carbon, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . masterorganicchemistry.com The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion, resulting in the substituted product.
The rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com The reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I, which is opposite to that in SN1/SN2 reactions, because the strength of the carbon-halogen bond is not the primary factor. masterorganicchemistry.com
Investigating SN1 and SN2 Reaction Mechanisms
The classical SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms, which are common for alkyl halides, are generally not observed for aryl halides like this compound. youtube.comegyankosh.ac.inyoutube.com
SN1 Mechanism: This mechanism involves the formation of a carbocation intermediate. libretexts.org For an aryl halide, this would require the formation of a phenyl carbocation, which is highly unstable and energetically unfavorable. The positive charge would reside on an sp²-hybridized carbon atom, and it cannot be effectively stabilized by resonance within the ring. youtube.com Therefore, the SN1 pathway is not a viable mechanism for the substitution of the bromine atom on the benzene (B151609) ring.
SN2 Mechanism: This is a one-step process that requires the nucleophile to attack the carbon atom from the side opposite to the leaving group (backside attack). libretexts.org In an aromatic ring, the planar structure and the presence of the electron-rich pi system make such a backside attack sterically impossible. youtube.comlibretexts.org The nucleophile is repelled by the pi-electron cloud and cannot access the required trajectory for an SN2 displacement.
The table below summarizes the key differences between SN1, SN2, and the relevant SNAr mechanism.
| Feature | SN1 Reaction | SN2 Reaction | SNAr Reaction |
| Kinetics | First order: rate = k[Substrate] mdpi.com | Second order: rate = k[Substrate][Nucleophile] libretexts.org | Second order: rate = k[Substrate][Nucleophile] masterorganicchemistry.com |
| Mechanism | Two steps (carbocation intermediate) libretexts.org | One step (concerted) libretexts.org | Two steps (Meisenheimer intermediate) libretexts.org |
| Substrate | Favored by tertiary, allylic, benzylic halides libretexts.org | Favored by methyl, primary halides libretexts.org | Requires electron-withdrawing groups ortho/para to leaving group |
| Leaving Group | Good leaving group is crucial (I > Br > Cl > F) | Good leaving group is important (I > Br > Cl > F) | Bond strength less critical; reactivity often F > Cl > Br > I masterorganicchemistry.com |
| Applicability to Aryl Halide | No youtube.com | No youtube.com | Yes (if activated) |
Mechanistic Investigations of Phenolic Reactivity in this compound
The phenolic hydroxyl (-OH) group is a primary site of reactivity in this compound. Its chemical behavior includes acidic reactions and oxidation.
Acidity: Phenols are generally weak acids. However, the acidity of the phenolic proton in this molecule is significantly enhanced by the presence of the electron-withdrawing nitro and bromo substituents. These groups stabilize the corresponding conjugate base, the phenoxide ion, by delocalizing the negative charge through inductive and resonance effects. ukessays.ae The formation of this stable phenoxide ion is a key step in many reactions, such as the Williamson ether synthesis or Kolbe-Schmitt reaction. byjus.com The phenoxide ion is an even more powerful activating group than the hydroxyl group, further increasing the ring's reactivity towards electrophiles. bdu.ac.in
Oxidation: The phenolic group can undergo oxidation. Depending on the oxidizing agent and reaction conditions, nitrophenols can be oxidized to various products, including quinones. niscpr.res.in The oxidation can be a complex process, potentially involving radical intermediates. Studies on the oxidation of nitrophenols have shown that the reaction can proceed via electron transfer from the substrate to form a phenol (B47542) radical, which is then further oxidized to products. niscpr.res.inacs.org
Kinetic Studies of Transformation Pathways for this compound Derivatives
Kinetic studies provide quantitative insight into reaction rates and mechanisms. While specific kinetic data for this compound is scarce in the literature, data from analogous nitrophenol derivatives can be used to illustrate the principles governing their transformation pathways. Key reactions include reduction of the nitro group and oxidation of the phenol.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, a common transformation in the synthesis of pharmaceuticals and dyes. evitachem.com This reaction is often catalyzed by metal nanoparticles (e.g., Au, Ag, Pd). Kinetic analyses of the catalytic reduction of nitrophenols, such as 4-nitrophenol (B140041), often show pseudo-first-order kinetics with respect to the nitrophenol concentration. rsc.orgacs.org The reaction rate is influenced by factors like catalyst concentration, temperature, and the presence of other substituents. For instance, intramolecular hydrogen bonding in 2-nitrophenol (B165410) can affect its reduction rate compared to 4-nitrophenol. rsc.org
Oxidation of the Phenol Ring: The oxidation of phenols and their derivatives has also been the subject of kinetic investigation. For example, the oxidation of various nitrophenols by oxidizing agents like potassium bis(tellurato)cuprate(III) has been studied, revealing complex kinetics with fractional order dependence on the substrate. niscpr.res.in Similarly, reactions with sulfate (B86663) radical anions are extremely fast, with second-order rate constants approaching the diffusion-controlled limit. mdpi.com
The following table presents representative kinetic data for reactions of related nitrophenol compounds to exemplify the expected kinetic behavior.
| Reaction | Substrate | Reagent/Catalyst | Apparent Rate Constant (k_app) | Kinetic Order | Reference |
| Catalytic Reduction | 4-Nitrophenol | Au Nanoparticles | Varies with catalyst load | Pseudo-First-Order | rsc.org |
| Catalytic Reduction | 2-Nitrophenol | Au Nanoparticles | Generally slower than 4-NP | Pseudo-First-Order | rsc.org |
| Photo-oxidation | 4-Nitrophenol | CdS / UV light | Varies with conditions | Zero-Order | researchgate.net |
| Oxidation | Nitrophenols | Sulfate Radical Anions | ~10⁹ M⁻¹s⁻¹ | Second-Order | mdpi.com |
These studies highlight that the transformation rates of nitrophenol derivatives are highly dependent on the specific reaction, the reagents used, and the substitution pattern on the aromatic ring.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Bromo 3 Methyl 6 Nitrophenol
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within 2-Bromo-3-methyl-6-nitrophenol. The analysis of vibrational modes provides a unique "fingerprint" of the molecule.
Theoretical studies on nitro derivatives of phenols using Density Functional Theory (DFT) have proven reliable in assigning vibrational spectra. nih.gov For instance, in related nitrophenols, the vibrational characteristics have been extensively investigated using experimental IR and Raman data alongside computational methods. longdom.org These studies often involve a detailed assignment of vibrational frequencies based on potential energy distribution (PED). jetir.org
Key vibrational modes for substituted nitrophenols include:
O-H stretching: The position of this band is sensitive to intra- and intermolecular hydrogen bonding. In many nitrophenols, a strong intramolecular hydrogen bond exists between the hydroxyl group and the nitro group. longdom.org
N-O stretching: The nitro group exhibits symmetric and asymmetric stretching vibrations, which are characteristic and can be found in specific regions of the spectrum. spectroscopyonline.com
C-H stretching and bending: Vibrations associated with the aromatic ring and the methyl group.
C-Br stretching: The carbon-bromine bond will have a characteristic stretching frequency, typically in the lower frequency region of the infrared spectrum.
Ring vibrations: The benzene (B151609) ring itself has a set of characteristic vibrational modes.
The FTIR and FT-Raman spectra of analogous compounds like 2,4-dichloro-6-nitrophenol (B1219690) have been recorded and compared with theoretical calculations, showing good agreement. nih.gov This approach, combining experimental data with computational analysis, allows for a complete and accurate assignment of the vibrational bands of this compound.
Table 1: Representative Vibrational Frequencies for Substituted Nitrophenols
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
| O-H stretch (intramolecular H-bond) | 3200 - 3500 | Broad due to hydrogen bonding |
| C-H stretch (aromatic) | 3000 - 3100 | |
| C-H stretch (methyl) | 2850 - 3000 | |
| Asymmetric NO₂ stretch | 1500 - 1560 | Strong intensity in IR |
| Symmetric NO₂ stretch | 1330 - 1370 | Strong intensity in IR |
| C-C stretch (aromatic) | 1400 - 1600 | Multiple bands |
| C-Br stretch | 500 - 650 |
Note: The exact frequencies for this compound would require experimental measurement or specific computational results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is indispensable for elucidating the precise connectivity and spatial arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. For this compound, one would expect:
Signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups. The bromine atom also exerts an influence.
A signal for the methyl group protons.
A signal for the hydroxyl proton, the chemical shift of which can be highly variable and dependent on factors like solvent and concentration, though intramolecular hydrogen bonding can lead to a downfield shift. modgraph.co.uk
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The aromatic carbons will appear in the typical downfield region, with their specific shifts determined by the attached substituents. The methyl carbon will appear at a characteristic upfield position.
Conformational analysis of substituted phenols can be aided by NMR studies, sometimes in conjunction with computational methods. rsc.orgacs.org The presence of bulky substituents can influence the preferred orientation of the hydroxyl and nitro groups relative to the benzene ring. For some ortho-substituted phenols, the existence of cis and trans conformers can be investigated, with the ¹H NMR chemical shift of the OH proton being a useful probe. rsc.org
A known ¹H and ¹³C NMR data for a similar compound, 2-bromo-3-nitrophenol (B27434), is available and provides a reference for what to expect. chemicalbook.com
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Aromatic) | 7.0 - 8.0 | Doublets, Triplets | Specific shifts and coupling constants depend on the exact positions. |
| ¹H (Methyl) | 2.0 - 2.5 | Singlet | |
| ¹H (Hydroxyl) | 5.0 - 11.0 | Broad Singlet | Shift is highly dependent on conditions and intramolecular H-bonding. |
| ¹³C (Aromatic) | 110 - 160 | Shifts are influenced by substituents. | |
| ¹³C (Methyl) | 15 - 25 |
Note: These are predicted ranges. Actual values would be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. For this compound, the spectrum is expected to be dominated by transitions involving the aromatic ring and the nitro and hydroxyl substituents.
Nitrophenols typically exhibit absorption bands in the 200–400 nm range. rsc.org The deprotonated forms (nitrophenolates) show a strong peak around 400 nm, which is attributed to transitions with significant charge-transfer (CT) character. nih.gov The absorption peaks of protonated nitrophenols are generally blue-shifted compared to their deprotonated counterparts. nih.gov
The electronic transitions in nitrophenols are often of a π → π* nature, with evidence of charge transfer from the phenol (B47542) to the nitro group. nih.gov The solvent can influence the electronic structure and photochemistry of nitrophenols, although for some, the solvent effects on the electronic structure are minimal. rsc.org The introduction of a bromo substituent can also have a significant effect on the nonlinear optical properties of related chromophores. researchgate.net
Table 3: Typical Electronic Transitions for Nitrophenols
| Transition | Wavelength Range (nm) | Character |
| S₀ → S₁ | 300 - 400 | π → π, Charge Transfer |
| Higher Energy Transitions | < 300 | π → π |
Note: The specific λmax values for this compound would need to be determined experimentally.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, MS would confirm the molecular weight and provide insights into the stability of different bonds within the molecule.
The fragmentation of halogenated phenols in the mass spectrometer can follow several competing pathways. rsc.org Common fragmentation patterns include the loss of the halogen atom, the loss of a CHO group, and the loss of the nitro group (NO₂). rsc.orgwhitman.edu The presence of bromine is readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.
For substituted phenols, mass spectrometry can be used for simultaneous detection of different derivatives. nih.gov The fragmentation patterns are influenced by the molecular structure and the stability of the resulting fragment ions. pearson.com
Table 4: Potential Fragmentation Ions for this compound
| Ion | m/z (mass-to-charge ratio) | Possible Origin |
| [M]⁺ | 231/233 | Molecular ion (showing Br isotope pattern) |
| [M - NO₂]⁺ | 185/187 | Loss of the nitro group |
| [M - Br]⁺ | 152 | Loss of the bromine atom |
| [M - CHO]⁺ | 202/204 | Loss of a formyl radical |
Note: The relative intensities of these fragments would depend on the ionization conditions.
Single Crystal X-ray Diffraction Analysis of this compound Analogues and Derivatives
Studies on related nitrophenol derivatives reveal common structural features. For example, the crystal structure of morpholine–4-nitrophenol (B140041) (1/2) shows that the nitro groups are nearly coplanar with the benzene ring. nih.gov The crystal packing is often stabilized by a network of hydrogen bonds. nih.gov In some cases, the crystal may contain a mixture of neutral and zwitterionic forms. researchgate.net
Computational Chemistry and Quantum Mechanical Studies of 2 Bromo 3 Methyl 6 Nitrophenol
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the optimized molecular geometry and electronic properties of chemical compounds. This method calculates the electron density of a system to determine its energy and, from there, its structure and other properties. For a molecule like 2-Bromo-3-methyl-6-nitrophenol, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield precise information on bond lengths, bond angles, and dihedral angles. Such calculations provide a three-dimensional model of the molecule in its most stable energetic state. Studies on similar substituted nitrophenols have successfully used DFT to elucidate their structures, but specific optimized parameters for this compound are not present in the current body of scientific literature.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For substituted phenols, the nature and position of substituent groups significantly influence the HOMO-LUMO gap. While general principles suggest that the electron-withdrawing nitro group and the halogen atom in this compound would affect its electronic properties, specific energy values for its HOMO, LUMO, and the resulting energy gap have not been computationally determined or reported.
Electrostatic Potential Mapping (MEP) for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. In an MEP map, different colors represent different electrostatic potential values; typically, red indicates negative potential (electron-rich areas, such as those around oxygen or nitrogen atoms), while blue signifies positive potential (electron-poor areas, often around hydrogen atoms). For this compound, an MEP analysis would highlight the electronegative regions around the nitro and hydroxyl groups, as well as the potential effects of the bromine and methyl substituents on the aromatic ring's charge distribution. However, no specific MEP maps for this compound are available in published research.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Computational vibrational frequency calculations are employed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, often performed using DFT methods, can help in the assignment of vibrational modes observed in experimental spectra. A comparison between calculated and experimental frequencies can confirm the molecular structure. For this compound, theoretical calculations would predict the characteristic vibrational frequencies for its functional groups, such as the O-H stretch of the phenol (B47542), the N-O stretches of the nitro group, and various C-H and C-C vibrations within the aromatic ring. Such a study would be invaluable for the structural characterization of the compound, but to date, no such computational or comparative analysis has been reported.
Studies on Chemical Hardness, Electronegativity, and Electrophilicity Index
Global reactivity descriptors, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. These parameters provide quantitative measures of a molecule's reactivity. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules having a larger HOMO-LUMO gap. Electronegativity describes the ability of a molecule to attract electrons. The electrophilicity index provides a measure of the energy lowering of a system when it accepts electrons from the environment. The calculation of these descriptors for this compound would offer deep insights into its chemical behavior, but the necessary foundational HOMO-LUMO energy values are currently unavailable.
First-Order Hyperpolarizability and Nonlinear Optical (NLO) Property Predictions
The study of first-order hyperpolarizability (β) is essential for identifying materials with potential applications in nonlinear optics (NLO). Molecules with large hyperpolarizability values can interact with intense light sources to produce various optical phenomena. Computational chemistry provides a reliable means of predicting the NLO properties of new molecules. The presence of electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro, bromo) groups on an aromatic ring, as in this compound, suggests the possibility of significant intramolecular charge transfer, which is a key feature for high NLO response. However, without specific computational studies, the first-order hyperpolarizability of this compound remains unquantified.
Derivatization Chemistry and Functional Group Interconversions of 2 Bromo 3 Methyl 6 Nitrophenol
Reduction Reactions of the Nitro Group to Amino Functionality
The nitro group is a key functional handle that can be readily converted into an amino group, profoundly altering the electronic properties of the aromatic ring and opening up new avenues for derivatization. The reduction of the nitro functionality in 2-bromo-3-methyl-6-nitrophenol to yield 2-amino-6-bromo-5-methylphenol can be achieved through several reliable methods, most notably catalytic hydrogenation and chemical reduction.
Catalytic Hydrogenation: This is one of the most common and cleanest methods for nitro group reduction. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on an activated carbon support (Pd/C) is a highly effective and widely used catalyst for this transformation. masterorganicchemistry.comepa.gov The reaction proceeds by adsorbing both the hydrogen gas and the nitrophenol onto the catalyst surface, where the transfer of hydrogen atoms occurs. masterorganicchemistry.com Alternatively, transfer hydrogenation can be employed, using a hydrogen donor like sodium borohydride (NaBH₄) in conjunction with the palladium catalyst. rsc.org These methods are generally high-yielding and produce minimal waste, as the primary byproduct is water.
Chemical Reduction: A variety of chemical reducing agents can also effect this transformation. Sodium dithionite (Na₂S₂O₄) is a particularly useful reagent for this purpose, valued for its effectiveness in aqueous media and its selectivity. fiveable.meorganic-chemistry.org It is a powerful but gentle reducing agent that can selectively reduce aromatic nitro groups to anilines without affecting other potentially sensitive functionalities. fiveable.me The reaction with sodium dithionite is often performed under neutral or slightly basic conditions. asianpubs.orgnih.gov
The resulting product, 2-amino-6-bromo-5-methylphenol, is a valuable intermediate itself, containing nucleophilic amino and hydroxyl groups, alongside the bromine atom which is available for substitution reactions.
| Method | Reagents & Catalyst | Typical Solvent | General Conditions | Product |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas, Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room temperature, atmospheric or slightly elevated pressure | 2-amino-6-bromo-5-methylphenol |
| Transfer Hydrogenation | NaBH₄, Pd/C | Methanol/Water | Room temperature | 2-amino-6-bromo-5-methylphenol |
| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | Water/DMF or Water/Ethanol | Room temperature to mild heating | 2-amino-6-bromo-5-methylphenol |
Substitution Reactions at the Bromine Center
The bromine atom on the aromatic ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. While classical nucleophilic aromatic substitution (SₙAr) is generally inefficient for this substrate due to the meta-positioning of the strongly electron-withdrawing nitro group relative to the bromine, modern palladium-catalyzed cross-coupling reactions provide powerful and general methods for its substitution. echemi.comstackexchange.comlibretexts.org
Suzuki-Miyaura Coupling: The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. organic-chemistry.orgjk-sci.com By employing this reaction, the bromine atom of this compound can be replaced with a wide variety of alkyl, alkenyl, or aryl groups, allowing for the synthesis of complex biaryl structures and other substituted derivatives. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. It involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orglibretexts.org This reaction has largely replaced older, harsher methods for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.org Applying this method to this compound allows for the direct introduction of various amino groups, leading to the synthesis of N-aryl and N-alkyl derivatives. organic-chemistry.orgyoutube.com
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Bond Formed | General Product Structure |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl-Carbon | 2-R-3-methyl-6-nitrophenol |
| Buchwald-Hartwig Amination | R¹R²NH (Amine) | Pd₂(dba)₃, Pd(OAc)₂ / BINAP, Xantphos | NaOtBu, K₃PO₄ | Aryl-Nitrogen | 2-(R¹R²N)-3-methyl-6-nitrophenol |
Reactions Involving the Phenolic Hydroxyl Group
The acidic proton of the phenolic hydroxyl group can be easily removed by a base to form a nucleophilic phenoxide ion. This allows for a range of reactions, primarily O-alkylation and O-acylation, to introduce new functional groups at the oxygen atom.
O-Alkylation (Williamson Ether Synthesis): The Williamson ether synthesis is a classic and reliable method for forming ethers. youtube.comkhanacademy.org In this Sₙ2 reaction, the phenoxide, generated by treating this compound with a strong base like sodium hydride (NaH), acts as a nucleophile and attacks a primary alkyl halide (e.g., methyl iodide, ethyl bromide). jk-sci.commasterorganicchemistry.com This reaction proceeds efficiently to yield the corresponding aryl ether. Due to the Sₙ2 mechanism, this method works best with unhindered primary alkyl halides to avoid competing elimination reactions. youtube.com
O-Acylation (Esterification): The phenolic hydroxyl group can be converted into an ester through acylation. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. nih.gov For sterically hindered phenols, more robust methods like using phase-transfer catalysts can lead to nearly quantitative yields in very short reaction times. tandfonline.comtandfonline.com This transformation is useful not only for creating ester derivatives but also for protecting the hydroxyl group during subsequent reactions at other positions on the molecule. nih.gov
| Reaction Type | Reagents | Typical Base | Product Class | General Product Structure |
|---|---|---|---|---|
| O-Alkylation (Williamson) | Alkyl Halide (R-X) | NaH, K₂CO₃, NaOH | Ether | 2-Bromo-3-methyl-6-nitro-1-(alkoxy)benzene |
| O-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Pyridine, Triethylamine | Ester | (2-Bromo-3-methyl-6-nitrophenyl) acetate |
Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block
The true synthetic utility of this compound is realized in multi-step synthesis, where its distinct functional groups are manipulated sequentially to build complex molecular frameworks. libretexts.orglibretexts.org The differential reactivity of the nitro, bromo, and hydroxyl groups allows for a planned, stepwise approach to derivatization.
A common synthetic strategy involves first reducing the nitro group to an amine, yielding 2-amino-6-bromo-5-methylphenol. This intermediate is primed for the synthesis of heterocyclic compounds. researchgate.net For instance, the newly formed amino group, being ortho to the phenolic hydroxyl, can undergo condensation reactions with various reagents to form fused ring systems. Reaction with phosgene or its equivalents can lead to benzoxazolones, while reaction with carboxylic acids or their derivatives can yield benzoxazoles.
Following the formation of the heterocyclic core, the still-present bromine atom can be subjected to palladium-catalyzed cross-coupling reactions. A Suzuki coupling at this stage would introduce an aryl or vinyl substituent, while a Buchwald-Hartwig amination would add a new amino group. This modular approach, where different fragments can be "plugged in" via cross-coupling, is a cornerstone of modern medicinal and materials chemistry. The phenolic hydroxyl can be protected at an early stage via acylation or alkylation if necessary, and deprotected later to reveal the hydroxyl functionality or to serve as a final point of diversification. This strategic, multi-step approach allows for the creation of diverse libraries of complex molecules from a single, versatile starting material. pearson.comyoutube.com
Coordination Chemistry and Ligand Applications of 2 Bromo 3 Methyl 6 Nitrophenol
Investigation of 2-Bromo-3-methyl-6-nitrophenol as a Chelating Agent
There is currently no available scientific literature that investigates the properties of this compound as a chelating agent. The potential for this molecule to act as a ligand can be inferred from its structure, which features a phenolic hydroxyl group and a nitro group in positions that could potentially allow for the formation of a chelate ring with a metal ion. The presence of the bromine atom and the methyl group would likely influence the steric and electronic properties of the ligand, and thus the stability and structure of any potential metal complexes. However, without experimental data, any discussion of its chelating ability remains purely speculative.
Synthesis and Spectroscopic Characterization of Metal Complexes with this compound Ligands
Consistent with the lack of research into its chelating properties, there are no published studies detailing the synthesis of metal complexes with this compound. Consequently, there is no spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), or UV-Visible (UV-Vis) spectroscopy, available for any such complexes. The synthesis and characterization of these complexes would be a novel area of research, offering insights into how the specific combination of substituents on the phenol (B47542) ring affects the coordination behavior and the properties of the resulting metal complexes.
Catalytic Applications of Metal-2-Bromo-3-methyl-6-nitrophenol Complexes
The exploration of the catalytic applications of metal complexes is a significant area of chemical research. However, as no metal complexes of this compound have been synthesized or characterized, there is no information regarding their potential catalytic activities. Research into the catalytic applications of such complexes would first require their successful synthesis and characterization.
Materials Science and Crystal Engineering Applications of 2 Bromo 3 Methyl 6 Nitrophenol
Design and Synthesis of Crystalline Materials Incorporating 2-Bromo-3-methyl-6-nitrophenol
Information regarding the design and synthesis of crystalline materials specifically incorporating this compound for materials science applications is not available in the reviewed scientific literature. However, a patent related to the synthesis of more complex molecules describes a method for producing this compound as a solid intermediate. googleapis.com The synthesis yielded a yellow solid, and its identity was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. googleapis.com
Table 1: Synthesis and Spectroscopic Data for this compound
| Product | Appearance | ¹H NMR Data (400 MHz, DMSO-d₆, 30°C) | Yield |
|---|---|---|---|
| This compound | Yellow Solid | δ 7.88 (1H, d), 6.88 (1H, d), 2.34-2.43 (3H, m) | 78% |
Data sourced from a patent describing the synthesis of the compound as an intermediate. googleapis.com
Exploration of Solid Solutions and Co-crystals Involving this compound Analogues
There is no specific research available on the formation of solid solutions or co-crystals involving this compound. While the general field of crystal engineering often explores the co-crystallization of nitroaromatic compounds to tune material properties, no studies have been published that focus on this specific compound or its close analogues in this context. A patent does mention the term "co-crystal" in a general sense for pharmaceutical compositions of derivatives, but does not provide specific examples or studies involving this compound itself. googleapis.com
Structure-Property Relationships in Crystalline Forms of this compound and its Derivatives
A detailed analysis of the structure-property relationships for crystalline forms of this compound is not possible as there are no published reports on its crystal structure. To establish such relationships, the single crystal X-ray diffraction data would be required to understand the packing of the molecules in the solid state and how intermolecular interactions influence its physical and chemical properties. This information is currently not available in the public domain.
Electronic and Optical Properties of this compound-based Materials
There is no experimental or theoretical data available in the scientific literature regarding the electronic and optical properties of materials based on this compound. While some chemical suppliers classify it under "Material Science," this appears to be a broad categorization, and no specific research into its potential applications in this area has been found. appchemical.com
Environmental Fate and Degradation Mechanisms of 2 Bromo 3 Methyl 6 Nitrophenol
Photolytic and Hydrolytic Degradation Pathways in Aqueous and Atmospheric Environments
The degradation of nitrophenols in the environment is significantly influenced by abiotic processes such as photolysis and hydrolysis. cdc.gov
Photolytic Degradation: Direct photolysis of nitrophenolic compounds generally occurs through the absorption of UV radiation, typically in the 250-400 nm range. smolecule.com For simple nitrophenols, direct photolysis at 254 nm can lead to the formation of radical cations and hydrated electrons. smolecule.com The efficiency of this process is often enhanced in aerobic conditions, where oxygen reacts with phenoxyl radicals generated during photolysis. smolecule.com The atmospheric half-lives for nitrophenols are estimated to be between 3 and 18 days, with photolysis being a primary determinant of their fate. cdc.gov In aqueous environments, the half-life of nitrophenols due to photolysis can range from one to eight days in freshwater. cdc.gov
The photochemical degradation of these compounds can result in various transformation products, including hydroxylated derivatives, reactive nitrogen species, and ring-opened compounds. smolecule.com The kinetics of photolytic degradation for similar compounds have been observed to follow pseudo-first-order behavior, with reaction rates influenced by factors such as pH and the presence of sensitizers. smolecule.com For instance, the degradation of 4-nitrophenol (B140041) via direct UV irradiation is relatively slow, but is significantly accelerated in the presence of reactive radicals generated by processes like the UV/HOCl system. mdpi.com
Hydrolytic Degradation: Hydrolysis is another key abiotic degradation pathway. For example, the organophosphate insecticide methyl parathion (B1678463) can be degraded to 4-nitrophenol through hydrolysis. cdc.gov While specific data on the hydrolytic degradation of 2-Bromo-3-methyl-6-nitrophenol is not readily available, the stability of the aromatic ring suggests that hydrolysis under typical environmental conditions may be a slower process compared to photolysis and biodegradation. For related compounds like chlorobenzene, hydrolysis occurs only under extreme conditions of temperature and pressure. byjus.com
Microbial Biodegradation Processes and Associated Enzymatic Mechanisms
Microbial catabolism is a crucial mechanism for the complete mineralization of halogenated nitrophenols in the environment. cas.cncas.cn These compounds, often recalcitrant due to the presence of nitro and halogen groups, can be utilized by various microorganisms as a sole source of carbon, nitrogen, and energy. jebas.orgresearchgate.netnih.gov
A diverse range of bacteria capable of degrading nitrophenols and their halogenated derivatives has been isolated from contaminated environments. jebas.org These microorganisms exhibit remarkable metabolic versatility in breaking down these xenobiotic compounds. researchgate.net While strains that specifically degrade this compound have not been documented, extensive research on analogous compounds provides a clear indication of the types of microbes likely involved in its breakdown.
| Microbial Genus | Degraded Compound(s) | Source |
| Cupriavidus | 2,6-dibromo-4-nitrophenol (B181593), 2-chloro-4-nitrophenol (B164951) | cas.cncas.cnjebas.org |
| Burkholderia | 3-methyl-4-nitrophenol (B363926), Fenitrothion | semanticscholar.orgnih.gov |
| Rhodococcus | p-nitrophenol, Halogenated phenols, 2,4,6-trinitrophenol | jebas.orgnih.govnih.gov |
| Sphingomonas | p-nitrophenol | nih.gov |
| Arthrobacter | p-nitrophenol | nih.gov |
| Nocardioides | p-nitrophenol, 2,4,6-trinitrophenol | jebas.orgnih.gov |
| Brevibacterium | p-nitrophenol | jebas.orgnih.gov |
| Pseudomonas | 2-nitrophenol (B165410), 3-nitrophenol | nih.gov |
The microbial degradation of halogenated nitrophenols is orchestrated by specific enzymes encoded by dedicated gene clusters. These enzymatic systems typically initiate the degradation by removing the nitro group and halogen substituents, followed by aromatic ring cleavage. nih.gov
Oxygenases, including monooxygenases and dioxygenases, are pivotal in the initial steps of degradation, catalyzing hydroxylation, dehalogenation, and the oxidative release of the nitro group. mdpi.com
Key Enzymes and Gene Clusters in Halogenated Nitrophenol Degradation:
hnp Gene Cluster in Cupriavidus sp. CNP-8: Responsible for 2,6-dibromo-4-nitrophenol (2,6-DBNP) catabolism. cas.cnnih.gov
HnpA: A FADH₂-dependent monooxygenase that catalyzes the sequential denitration and debromination of 2,6-DBNP. cas.cncas.cnnih.gov
HnpB: A flavin reductase that works in conjunction with HnpA. cas.cncas.cn
HnpC: A 6-bromohydroxyquinol 1,2-dioxygenase that catalyzes the ring-cleavage of the intermediate. cas.cncas.cnnih.gov
pnp Gene Cluster in Burkholderia sp. SJ98: Involved in the catabolism of p-nitrophenol (PNP), 2-chloro-4-nitrophenol (2C4NP), and 3-methyl-4-nitrophenol (3M4NP). nih.govfrontiersin.org
PnpA: A PNP 4-monooxygenase that catalyzes the initial monooxygenation of 3M4NP to methyl-1,4-benzoquinone (MBQ). nih.govfrontiersin.org
PnpB: A 1,4-benzoquinone (B44022) reductase that reduces MBQ to methylhydroquinone (B43894) (MHQ). nih.govfrontiersin.org
PnpCD, PnpE, PnpF: Enzymes involved in the lower catabolic pathway, processing the ring-cleavage products. nih.gov
Two-Component Monooxygenase in Rhodococcus sp. 21391:
RsNcpAB: A p-nitrophenol monooxygenase with broad substrate selectivity, capable of oxidizing various nitrophenols and halogenated phenols. nih.gov
Microbes employ distinct catabolic pathways for the degradation of nitrophenols, which are primarily differentiated by the intermediate formed prior to aromatic ring cleavage. The two major routes are the hydroquinone (B1673460) (HQ) pathway, common in Gram-negative bacteria, and the 1,2,4-benzenetriol (B23740) (BT) or hydroxyquinol (HHQ) pathway, often found in Gram-positive bacteria. nih.gov
Hydroquinone (HQ) Pathway: In this pathway, the initial enzymatic attack, typically by a monooxygenase, removes the nitro group and replaces it with a hydroxyl group to form a substituted benzoquinone. This is subsequently reduced to a substituted hydroquinone, which then undergoes ring cleavage. nih.gov
The degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98 serves as a well-characterized example. nih.govfrontiersin.org
Initial Monooxygenation: 3-methyl-4-nitrophenol is converted to methyl-1,4-benzoquinone (MBQ) by the PnpA monooxygenase, releasing nitrite. nih.gov
Reduction: MBQ is reduced to methylhydroquinone (MHQ) by the PnpB reductase. nih.govfrontiersin.org
Ring Cleavage: The MHQ ring is cleaved by a dioxygenase (PnpCD) and further processed by downstream enzymes (PnpE, PnpF) to enter central metabolism. nih.gov
Hydroxyquinol (HHQ) Pathway: This pathway involves the formation of a substituted hydroxyquinol intermediate before the aromatic ring is opened. The degradation of 2,6-dibromo-4-nitrophenol (2,6-DBNP) by Cupriavidus sp. strain CNP-8 illustrates this route. cas.cnnih.gov
Sequential Denitration and Debromination: The HnpA monooxygenase catalyzes the removal of the nitro group and one bromine atom from 2,6-DBNP to form 6-bromohydroxyquinol (6-BHQ). cas.cncas.cnnih.gov
Ring Cleavage: The 6-BHQ intermediate undergoes ring cleavage catalyzed by the HnpC dioxygenase. cas.cncas.cnnih.gov
Given its structure, the degradation of this compound could potentially proceed through either pathway, depending on the specific microbial strain and its enzymatic machinery.
Environmental Transformation Products and Pathways of this compound
Based on the established degradation mechanisms for analogous compounds, the environmental transformation of this compound is expected to produce a series of intermediate products before complete mineralization.
Photolytic Transformation Products: Under UV irradiation, transformation is likely to yield hydroxylated derivatives, ring-opened aliphatic compounds, and inorganic ions (bromide, nitrite). smolecule.com
Microbial Transformation Products: The specific intermediates of biodegradation would depend on the pathway utilized:
Via a Hydroquinone Pathway: The initial transformation product would likely be 3-bromo-2-methyl-1,4-benzoquinone , followed by its reduction to 3-bromo-2-methylhydroquinone . This hydroquinone derivative would then be the substrate for ring-cleavage.
Via a Hydroxyquinol Pathway: The initial enzymatic steps would likely lead to the formation of 3-bromo-2-methyl-hydroxyquinol through sequential removal of the nitro group and potentially the other bromine atom, if present.
These aromatic intermediates are then catabolized into smaller organic acids, such as maleylacetate (B1240894) and keto-adipate derivatives, which can ultimately be funneled into the Krebs cycle for complete mineralization to CO₂, water, and inorganic ions. researchgate.net
Future Research Directions and Unexplored Avenues for 2 Bromo 3 Methyl 6 Nitrophenol
Emerging Methodologies in Synthesis and Characterization
The synthesis of highly substituted phenols often contends with challenges of regioselectivity and reaction efficiency. Future research into the synthesis of 2-Bromo-3-methyl-6-nitrophenol should pivot towards more sophisticated and sustainable methodologies that offer enhanced control and yield.
Emerging Synthesis Methodologies:
Flow Chemistry: Continuous flow synthesis offers a promising alternative to traditional batch processing. For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The modular nature of flow reactors would also facilitate multi-step syntheses in a streamlined and automated fashion.
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of nitrophenols. Investigating microwave-assisted nitration and bromination of a suitable precursor could offer a rapid and energy-efficient route to this compound.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in organic synthesis. Exploring organocatalytic approaches for the regioselective functionalization of a phenol (B47542) precursor could provide a metal-free and environmentally benign pathway to this compound.
Advanced Characterization Techniques:
While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are indispensable for routine characterization, future studies would benefit from the application of more advanced and specialized methods.
In-situ Spectroscopic Analysis: Techniques such as in-situ FTIR and Raman spectroscopy could provide real-time monitoring of the synthetic process, offering valuable insights into reaction kinetics and mechanisms. This would be particularly beneficial for optimizing reaction conditions in flow chemistry setups.
Machine Learning-Assisted Spectral Analysis: The structural similarity of isomers can often lead to complex and overlapping spectra. The application of machine learning algorithms for the analysis of spectroscopic data could aid in the rapid and accurate identification and quantification of this compound in complex mixtures, distinguishing it from potential isomeric byproducts.
Solid-State NMR and X-ray Crystallography: For a comprehensive understanding of its solid-state properties, detailed characterization using solid-state NMR and single-crystal X-ray diffraction is crucial. These techniques can provide precise information about the molecular conformation, intermolecular interactions, and crystal packing, which are vital for predicting its material properties.
| Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Improved reaction control, higher yields, enhanced safety, potential for automation. |
| Microwave-Assisted Synthesis | Faster reaction times, increased energy efficiency, potential for improved yields. |
| Organocatalysis | Metal-free conditions, environmentally friendly, high regioselectivity. |
| Characterization Technique | Information Gained for this compound |
| In-situ Spectroscopy | Real-time reaction monitoring, kinetic and mechanistic insights. |
| Machine Learning in Spectroscopy | Accurate isomer identification, quantitative analysis in complex mixtures. |
| Solid-State NMR & X-ray Crystallography | Molecular conformation, intermolecular interactions, crystal packing. |
Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties
Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules at the atomic level. For this compound, advanced computational modeling can provide invaluable insights into its electronic structure, reactivity, and potential applications.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the molecule's geometric and electronic properties, including bond lengths, bond angles, Mulliken atomic charges, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is crucial for predicting its reactivity towards electrophilic and nucleophilic reagents.
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of this compound in different solvent environments and to study its interactions with other molecules. This can provide insights into its solubility, aggregation behavior, and potential as a ligand for metal complexes.
Quantitative Structure-Activity Relationship (QSAR) Models: By developing QSAR models, it may be possible to correlate the structural features of this compound and related compounds with their biological or chemical activities. This could accelerate the discovery of new applications by predicting its potential efficacy in various contexts.
| Computational Method | Predicted Properties for this compound |
| Density Functional Theory (DFT) | Geometric and electronic structure, reactivity indices (HOMO/LUMO), spectral predictions. |
| Molecular Dynamics (MD) | Solvation behavior, intermolecular interactions, conformational analysis. |
| QSAR Modeling | Correlation of molecular structure with potential biological or chemical activity. |
Novel Applications in Specialized Chemical Fields Beyond Current Scope
The unique substitution pattern of this compound suggests a range of potential applications in specialized chemical fields that are currently unexplored.
Q & A
Q. What are the recommended methods for synthesizing 2-Bromo-3-methyl-6-nitrophenol, and how can purity be validated?
Methodological Answer: Synthesis typically involves regioselective nitration and bromination of a phenol precursor. For example:
Nitration : Start with 3-methylphenol under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to favor para-substitution.
Bromination : Introduce bromine via electrophilic substitution using Br₂/FeBr₃ or NBS (N-bromosuccinimide) in a non-polar solvent.
Purity Validation :
Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?
Methodological Answer:
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ SHELXT (dual-space algorithm) for phase determination and SHELXL for refinement .
- Validation : Check R-factors (e.g., R₁ < 0.05), residual electron density (<1.0 eÅ⁻³), and geometric parameters (bond lengths ±0.02 Å) .
- Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting bromine and nitro group orientations .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) for this compound be resolved?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the methyl group (δ ~2.3 ppm) should show coupling with adjacent protons.
- X-ray vs. NMR Discrepancies :
- Case Study : A 2022 study resolved similar conflicts by correlating crystallographic torsion angles with NMR coupling constants .
Q. What experimental strategies optimize regioselectivity in the nitration of brominated phenolic precursors?
Methodological Answer:
- Directing Effects : Bromine (ortho/para-director) and methyl groups (activating) compete. Use low-temperature nitration (0°C) to favor para-nitro placement.
- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) enhance nitronium ion (NO₂⁺) activity, improving selectivity .
- Monitoring : Track reaction progression via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1). Isolate intermediates to confirm regiochemistry before proceeding .
Q. How can thermal stability and decomposition pathways of this compound be analyzed?
Methodological Answer:
- TGA/DSC : Perform under N₂ atmosphere (10°C/min). Expect decomposition >200°C, with mass loss corresponding to NO₂ and Br elimination .
- GC-MS : Identify volatile decomposition products (e.g., CO, HBr) using electron-impact ionization .
- Kinetic Analysis : Apply the Kissinger method to calculate activation energy (Ea) from DSC data, revealing stability under storage conditions .
Q. What computational methods predict the electronic properties of this compound for applications in materials science?
Methodological Answer:
- DFT Calculations : Use Gaussian16 with B3LYP/def2-TZVP to compute HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges.
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
